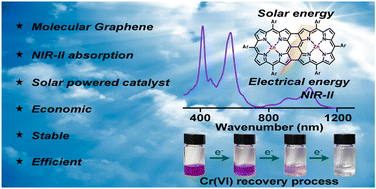Sewage remediation using solar energy and a triply fused Zn-porphyrin dimer molecular graphene photocatalytic agent†
Catalysis Science & Technology Pub Date: 2023-10-05 DOI: 10.1039/D3CY01131C
Abstract
Photocatalysis plays a pivotal role in achieving clean energy and a pollution-free environment. However, its practical application is limited by the complexity of photoreactors and the fragility of external light-emitting diode (LED) sources. In this study, a novel zinc diporphyrin molecular graphene Oligo-Zn-Por photocatalyst was synthesized using the intermolecular edge-matching effect of porphyrins and oxidative fusion using a high-valence metal (Sc3+). The photocatalyst displayed Cr(VI) reduction ability using direct solar energy. The stacking of graphene lamellae and a unique void structure were observed. Oligo-Zn-Por exhibited excellent photogenerated electron capacity (∼60 μA cm−2) and reasonable photogenerated electron lifetimes at multiple wavelengths (5.4, 5.5 and 21.2 ps at absorption wavelengths of 413, 576 and 1040 nm, respectively), thus enhancing photovoltaic conversion efficiency. Oligo-Zn-Por exhibited high Cr(VI) reduction efficiency (over 90% reduction at Cr(VI) concentrations below 60 mg L−1) when a low dose (5 mg) of the catalyst was used in an aqueous environment under the irradiation of sunlight. Furthermore, the catalyst exhibited a high Cr(VI) reduction rate of 90% under weak alkaline conditions, demonstrating high environmental adaptability. Additionally, after ten cycles, the catalyst exhibited a high cycling ability and retained 99% of its initial Cr(VI) reduction rate. Thus, the excellent catalytic performance of Oligo-Zn-Por makes it an ideal material for constructing inexpensive, portable, and non-external power driven photocatalytic reactors.


Recommended Literature
- [1] Back cover
- [2] Novel α-functionally substituted amino acids: diphenylphosphinoglycines†‡
- [3] Surface-initiated polymerization-induced self-assembly of bimodal polymer-grafted silica nanoparticles towards hybrid assemblies in one step†
- [4] The co-reactant role during plasma enhanced atomic layer deposition of palladium†
- [5] Synthesis of Fe/M (M = Mn, Co, Ni) bimetallic metal organic frameworks and their catalytic activity for phenol degradation under mild conditions†
- [6] Nonvolatile transistor memory devices based on high-k electrets of polyimide/TiO2 hybrids†
- [7] Stress memory for the visualization detection of complicated mechanical structures via trap structure manipulation†
- [8] Front cover
- [9] Organic chemistry
- [10] Magnetically frustrated synthetic end member Mn2(PO4)OH in the triplite–triploidite family†

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 124387-19-5









